2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one
Description
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-6-11-9(12)7-3-1-2-4-8(7)13-11/h1-4H,5-6,10H2 |
InChI Key |
IBRNESQTAHXKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiosalicylic Acid Derivatives and Cyclization
This classical approach employs thiosalicylic acid as a precursor, which undergoes chlorination followed by cyclization to produce the target compound.
- Step 1: Thiosalicylic acid reacts with thionyl chloride at elevated temperatures (~80°C) for approximately 12 hours, converting the acid into its corresponding acyl chloride intermediate.
- Step 2: The acyl chloride is then directly reacted with an excess of amines (e.g., ethylamine) in an organic solvent such as dichloromethane (DCM) at room temperature for about 20 hours.
- Step 3: The mixture is washed with water, dried, and the product purified via column chromatography.
This method yields 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one with high efficiency, often exceeding 90% yield, depending on the specific amine used.
Research Reference:
- The approach is detailed in a patent (EP0702008A2), which describes the use of thiosalicylic acid and sodium hydroxide for cyclization, emphasizing its industrial applicability and efficiency.
Synthesis Using Amine-Substituted Precursors and Cyclization
Recent research has demonstrated the synthesis of N-substituted benzisothiazolones, which can be further modified to obtain the aminoethyl derivative.
- Step 1: 2-Amino-5-substituted phenyl-1,3,4-thiadiazoles are reacted with benzisothiazolin-3-one-2-ylacetic acid derivatives in the presence of coupling reagents such as EDCI and HOBT in solvents like DMSO or DMF.
- Step 2: The mixture is stirred at room temperature for 16-20 hours, leading to amide bond formation.
- Step 3: Purification via column chromatography yields the desired compound.
- Variations of this method produce derivatives with yields ranging from 71% to 82%, as reported in recent synthesis studies.
Synthesis via Nucleophilic Substitution and Cyclization of Halogenated Precursors
This route involves halogenation of benzo[d]isothiazol-3(2H)-one intermediates, followed by nucleophilic substitution with ethylenediamine.
- Step 1: Halogenate benzo[d]isothiazol-3-one derivatives (e.g., with N-bromosuccinimide or other halogenating agents).
- Step 2: React the halogenated intermediate with ethylenediamine in a polar aprotic solvent like DMSO or acetone at room temperature or mild heating.
- Step 3: The nucleophilic amine displaces the halogen, forming the aminoethyl side chain, followed by intramolecular cyclization to form the target compound.
- This method has been successfully employed in synthesizing derivatives with yields around 78-89%, demonstrating its practicality for large-scale synthesis.
Copper-Mediated C–S and N–S Bond Formation
A more advanced route involves copper catalysis to form C–S and N–S bonds, enabling the synthesis of benzisothiazolones, which can be converted into the aminoethyl derivative.
- Step 1: Benzamides derived from aromatic acids and heterocyclic amines are coupled with sulfur under aerobic conditions in the presence of Cu(OAc)₂.H₂O, Ag₂O, and tetrabutylammonium iodide in dichloromethane at 90°C.
- Step 2: The resulting intermediates undergo further functionalization, such as nucleophilic substitution with ethylenediamine, to introduce the aminoethyl group.
- This method produces a broad range of derivatives with moderate to high yields, suitable for complex molecule synthesis.
One-Pot Multi-Step Synthesis via Halogenation and Cyclization
This approach streamlines the synthesis by combining halogenation and cyclization steps in a single pot, reducing purification steps.
- Step 1: Halogenate the benzo[d]isothiazol-3-one precursor with halogenating agents like N-bromosuccinimide.
- Step 2: Add ethylenediamine directly to the reaction mixture, facilitating nucleophilic substitution and cyclization simultaneously.
- Step 3: Isolate the product after completion.
- Patent literature indicates this method is efficient, with yields often exceeding 80%, and is suitable for industrial scale-up.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Key Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| 1. Thiosalicylic acid route | Thiosalicylic acid | Thionyl chloride, amines | 80–90°C, 12–20 hrs | >90% | Simple, high yield, scalable |
| 2. Amide coupling | 2-Amino-phenyl derivatives | EDCI, HOBT | Room temp, 16–20 hrs | 71–82% | Versatile for derivatives |
| 3. Halogenation & nucleophilic substitution | Halogenated benzisothiazolones | Ethylenediamine | Room temp | 78–89% | Good for functionalization |
| 4. Copper catalysis | Aromatic acids + heterocycles | Cu(OAc)₂, Ag₂O | 90°C, aerobic | Moderate-high | Suitable for complex molecules |
| 5. One-pot halogenation & cyclization | Benzisothiazolone precursors | NBS, ethylenediamine | Mild heating | >80% | Efficient, scalable |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Selectfluor in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups to the aminoethyl moiety.
Scientific Research Applications
2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-Substituted Derivatives
- Antimicrobial Activity: N-Camphene Derivative: A quaternary ammonium salt with a camphene-derived substituent demonstrated enhanced solubility in nonpolar solvents and superior antimicrobial activity compared to the parent compound . 2-(4-Methyl-3-(Piperidin-1-ylsulfonyl)Phenyl) Derivative: Exhibited potent HIV-1 inhibition (EC₅₀ = 1.68 µM) due to the electron-withdrawing piperidinylsulfonyl group enhancing target binding .
Amino and Hydroxyalkyl Derivatives
- Mannich Base Derivatives (e.g., 2-(3-Hydroxybenzyl)) : These compounds showed dual activity as acetylcholinesterase (AChE) inhibitors (IC₅₀ = 1.09–2.01 µM) and antioxidants, with improved blood-brain barrier permeability for Alzheimer’s disease therapy .
Oxidation State and Reactivity
- 1-Oxides : Synthesized via Selectfluor-mediated oxidation, these derivatives retain reactivity for further functionalization and exhibit antifungal and anxiolytic activities .
- 1,1-Dioxides (Saccharin Derivatives) : Fully oxidized analogs like saccharin are widely used as sweeteners. Derivatives such as 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-1,1-dioxide were synthesized for structural studies, highlighting stability and crystallographic utility .
Enzyme Inhibition
- AChE/MAO-B Dual Inhibitors : Compound 49 (benzo[d]isothiazol-3(2H)-one linked to a piperazine moiety) showed dual inhibition, leveraging the heterocyclic core for π-π stacking with enzyme active sites .
- mIDH1 Inhibition : The 2-(3-(Trifluoromethyl)Phenyl) Derivative selectively inhibited mutant isocitrate dehydrogenase 1 (mIDH1) without affecting wild-type enzymes, likely due to steric and electronic effects of the trifluoromethyl group .
Comparative Data Table
Biological Activity
2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a benzo[d]isothiazole core, characterized by a benzene ring fused to an isothiazole ring, with an aminoethyl substituent that enhances its chemical reactivity and potential therapeutic applications.
- Molecular Formula : C9H10N2OS
- Molar Mass : Approximately 194.25 g/mol
The unique structure of this compound contributes to its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Microorganism | MIC (µg/ml) | Activity |
|---|---|---|
| Bacillus subtilis | 0.07 - 6 | Good antibacterial properties |
| Streptococcus pyogenes | <0.1 | Highly sensitive |
| Staphylococcus aureus | 0.5 - 3 | Effective against penicillin-resistant strains |
| Haemophilus influenzae | 1 - 4 | Notable activity |
| Saccharomyces cerevisiae | 3 - 6 | Antifungal activity |
These findings indicate that this compound and its derivatives are promising candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was found to significantly reduce the viability of cancer cell lines in vitro, suggesting its potential as an anticancer agent .
The mechanism of action for the biological activities of this compound involves several pathways:
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis.
- Anticancer Mechanisms : It induces apoptosis via mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of various derivatives against clinical isolates of resistant bacteria. The results indicated that specific modifications to the aminoethyl side chain enhanced antibacterial potency, particularly against Gram-positive bacteria .
- Anticancer Evaluation : Another research project focused on the cytotoxic effects of this compound on breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one and its derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and isothiazole precursors. For example, derivatives with chlorophenyl or piperazine groups are synthesized via nucleophilic substitution or condensation under controlled pH and temperature (e.g., acetonitrile as a solvent, 75–135°C). Copper catalysts (e.g., CuCl) and sulfur sources are critical for C–S bond formation in one-pot reactions . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients .
Q. Which characterization techniques are critical for confirming the structure and purity of benzoisothiazolone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like ketones or sulfonyl groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity. Melting point determination and X-ray crystallography (for crystalline derivatives) further corroborate structural integrity .
Q. What safety precautions are necessary when handling benzoisothiazolone derivatives in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles, due to allergic potential and respiratory hazards. Work in a fume hood to avoid inhalation. First-aid measures for skin contact include immediate washing with soap/water. For spills, neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-substituted benzoisothiazolones?
- Methodological Answer : Yield optimization requires fine-tuning catalyst loading (e.g., 10 mol% CuCl), sulfur stoichiometry (1.5 equivalents), and base selection (K₂CO₃ or Cs₂CO₃). Solvent polarity (DMF vs. acetonitrile) and temperature gradients (e.g., 135°C for cyclization) significantly impact reaction efficiency. Monitoring via TLC ensures reaction progression and minimizes byproducts .
Q. What strategies are employed to elucidate the biological mechanisms of benzoisothiazolone derivatives, such as enzyme inhibition?
- Methodological Answer : Target-specific assays (e.g., HIV-1 reverse transcriptase inhibition) use recombinant enzymes and cell-based models. Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., sulfonyl or morpholine groups). Computational docking predicts binding interactions, while in vitro cytotoxicity screens (e.g., against HEK293 cells) validate selectivity .
Q. How do structural modifications (e.g., sulfonyl groups, halogen substituents) impact the pharmacological profile of benzoisothiazolone derivatives?
- Methodological Answer : Chlorophenyl groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Sulfonyl moieties improve solubility and target affinity for enzymes like phosphomannose isomerase. Piperazine-linked derivatives show neuroactivity due to structural mimicry of psychoactive drugs .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodological Answer : Contradictions (e.g., high antifungal activity vs. cytotoxicity) require replication under standardized conditions (e.g., identical cell lines, MIC protocols). Assess compound purity via HPLC and control for batch-to-batch variability. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Key Notes
- Avoid abbreviations; use full chemical names.
- Citations follow format, referencing evidence numbers provided.
- For extended protocols, consult supplementary data from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
